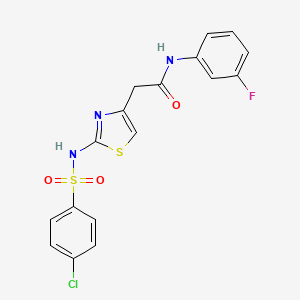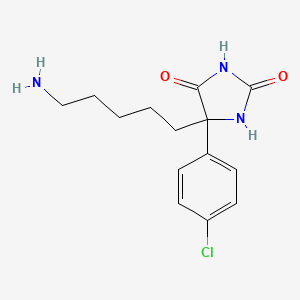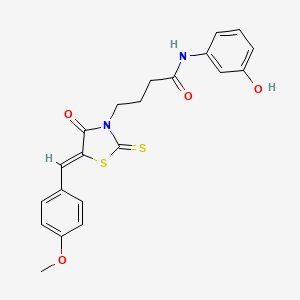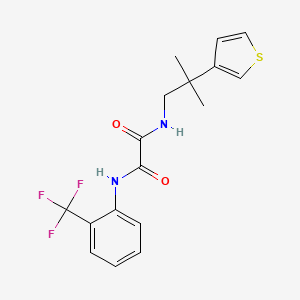
N-(2,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , N-(2,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, is a complex molecule that may be related to the derivatives described in the provided papers. These derivatives are known to interact with various receptors in the body, such as serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, which are important targets for the treatment of neurological and psychiatric disorders . The compound's structure suggests potential biological activity, possibly involving interactions with similar receptors.
Synthesis Analysis
Although the exact synthesis of N-(2,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is not detailed in the provided papers, related compounds have been synthesized and evaluated. For instance, a series of N-(arylpiperazinyl)acetamide derivatives were synthesized and biologically evaluated, indicating a methodological approach that could be adapted for the synthesis of the compound . The synthesis likely involves multiple steps, including the formation of the amide linkage and the introduction of the sulfonyl group.
Molecular Structure Analysis
The molecular structure of the compound likely features several key functional groups, including an amide, a sulfonyl group, and a piperidine moiety. These groups are known to influence the molecule's interaction with biological targets. The presence of dimethylphenyl and indolyl groups could affect the molecule's conformation and, consequently, its receptor affinity and selectivity . Quantum chemical and natural bond orbital investigations, similar to those performed on related compounds, could provide insights into the structural and electronic characteristics of the molecule .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The amide linkage might be involved in hydrolysis reactions under certain conditions, while the sulfonyl group could participate in substitution reactions. The piperidine and indolyl moieties might undergo electrophilic substitution or oxidation, depending on the reaction conditions. The presence of methyl groups could exert a steric influence on these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The dimethylphenyl group could increase hydrophobicity, while the amide and sulfonyl groups could contribute to the molecule's polarity and potential hydrogen bonding capacity. Spectroscopic methods, including NMR and IR, could be used to elucidate these properties, as demonstrated in related studies . Computational studies, including ab initio and DFT calculations, could predict thermodynamic properties and vibrational characteristics, providing a comprehensive understanding of the molecule's behavior .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-10-12-28(13-11-18)26(31)16-29-15-24(21-6-4-5-7-23(21)29)34(32,33)17-25(30)27-22-14-19(2)8-9-20(22)3/h4-9,14-15,18H,10-13,16-17H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERLRPPPKYEJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)
![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)
